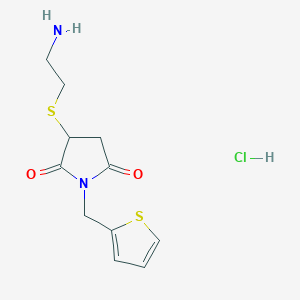
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
Übersicht
Beschreibung
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride is a chemical compound with a molecular formula of C11H14N2O2S2 It is characterized by the presence of a pyrrolidinedione core, which is substituted with a thienylmethyl group and an aminoethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride typically involves the following steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide and the pyrrolidinedione intermediate.
Attachment of the Aminoethylthio Group: The aminoethylthio group can be attached through a thiol-ene reaction, where an aminoethylthiol reacts with an alkene derivative of the pyrrolidinedione.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The thienylmethyl and aminoethylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethylthio group can form hydrogen bonds or ionic interactions with active sites, while the thienylmethyl group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[(2-aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- **3-[(2-aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
Uniqueness
3-(2-Aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Eigenschaften
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2.ClH/c12-3-5-17-9-6-10(14)13(11(9)15)7-8-2-1-4-16-8;/h1-2,4,9H,3,5-7,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICQURMGNGIBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CS2)SCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4229501.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4229504.png)
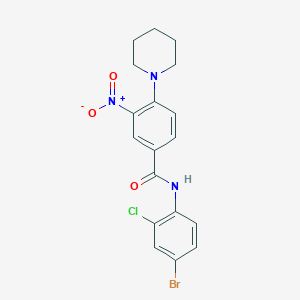
![2-(2-nitrophenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4229514.png)
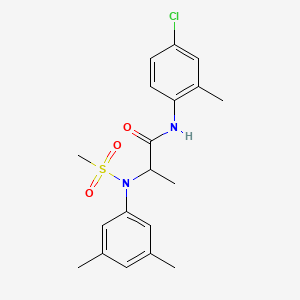
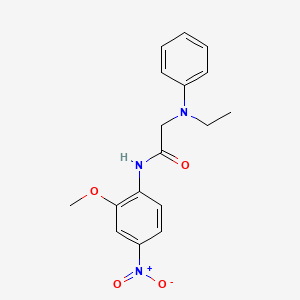
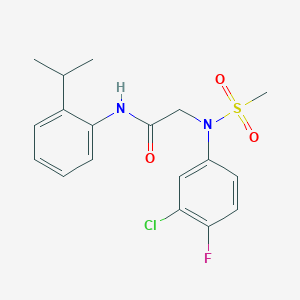
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4229541.png)
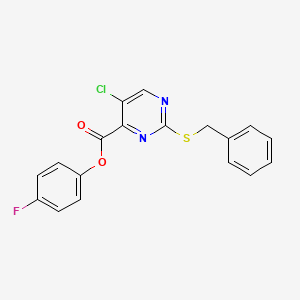
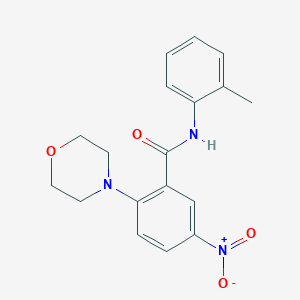

![3-cyclopentyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B4229574.png)
![6-BROMO-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4229578.png)
![ethyl 1-[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4229580.png)
